molecular formula C7H10O4 B1202170 4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol CAS No. 69165-03-3

4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol

Cat. No.: B1202170
CAS No.: 69165-03-3
M. Wt: 158.15 g/mol
InChI Key: NNDHJQACDUOKPS-UHFFFAOYSA-N
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Description

4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[410]heptan-5-ol is a bicyclic compound with a unique structure that includes a dioxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol can be achieved through several methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . The reaction conditions are mild and operationally simple, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloisomerization reactions using optimized catalysts and conditions to ensure high yield and purity. The scalability of the transition metal-catalyzed cycloisomerization makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different functional groups.

    Bicyclo[4.1.0]heptane: Shares the bicyclic framework but lacks the dioxabicycloheptane ring system.

Uniqueness

4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol is unique due to its specific functional groups and the presence of the dioxabicycloheptane ring system. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

69165-03-3

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol

InChI

InChI=1S/C7H10O4/c1-3-6-7(11-6)5(9)4(2-8)10-3/h4-9H,1-2H2

InChI Key

NNDHJQACDUOKPS-UHFFFAOYSA-N

SMILES

C=C1C2C(O2)C(C(O1)CO)O

Canonical SMILES

C=C1C2C(O2)C(C(O1)CO)O

Synonyms

2,6-3,4-dianhydro-1-deoxy-D-talo-hept-1-enitol
2,6-3,4-dianhydro-1-deoxyhept-1-enitol
DADHE

Origin of Product

United States

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